molecular formula C24H41BO4 B1406476 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester CAS No. 1391734-70-5

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester

Cat. No.: B1406476
CAS No.: 1391734-70-5
M. Wt: 404.4 g/mol
InChI Key: GKPMLFIBHIAXIG-UHFFFAOYSA-N
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Description

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester (CAS 1391734-70-5) is an aryl boronate ester with the molecular formula C 24 H 41 BO 4 and a minimum purity of 95-99% . This compound serves as a crucial synthetic intermediate, primarily utilized as a reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . Its specific structure, featuring two hexyloxy side chains, is engineered to enhance solubility and processability in the development of advanced organic materials. Researchers value this boronic ester for constructing complex molecules in fields like organic electronics and material science. It has been identified as a key precursor in the synthesis of diketopyrrolopyrrole (DPP)-based sensitizers for electrochemical or optoelectronic devices . Furthermore, phenylboronic acid pinacol esters, in general, have gained significant relevance in biomedical applications. Their unique chemistry allows them to be used in the design of reactive oxygen species (ROS)-responsive drug delivery systems, such as those employed in innovative treatments for conditions like periodontitis . Beyond pharmaceuticals, boronic acid pinacol esters are widely employed as dynamic cross-links in the creation of vitrimers—a class of recyclable polymers that combine the durability of thermosets with the reprocessability of thermoplastics . Analysts should note that pinacol boronate esters can be susceptible to hydrolysis, and it is recommended to use hydrophilic interaction liquid chromatography (HILIC) for accurate analysis to prevent on-column degradation . This product is intended for research purposes only.

Properties

IUPAC Name

2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMLFIBHIAXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester typically involves a two-step chemical reaction . In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pinacol. The second step involves purification and crystallization to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Scientific Research Applications

Organic Synthesis

The compound is extensively employed in organic synthesis for creating complex molecules. Its use in the Suzuki–Miyaura coupling reaction allows for the formation of biaryl compounds and other derivatives, which are crucial in pharmaceutical chemistry.

Drug Development

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester serves as a precursor for synthesizing biologically active compounds. Notable applications include:

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Polymer Synthesis

This compound is also utilized in synthesizing advanced polymers with unique properties, enhancing material science applications. The ability to form stable intermediates makes it valuable in creating functional materials for various industrial applications.

Catalysis

In addition to being a reagent, it can act as a catalyst or intermediate in various catalytic processes, particularly those involving carbon-carbon bond formation.

Chemical Reactions Analysis

The compound undergoes several key reactions:

  • Suzuki–Miyaura Coupling : Coupling with aryl or vinyl halides in the presence of a palladium catalyst.
  • Protodeboronation : Removal of the boronic ester group using radical approaches.
  • Hydrolysis : Under acidic or basic conditions leading to boronic acid formation.

Anticancer Activity Study

Research has demonstrated that certain derivatives of this compound show significant inhibition against various cancer cell lines, indicating potential therapeutic applications.

Antimicrobial Efficacy

Studies focused on synthesizing new antimicrobial agents from boronic esters have shown effective inhibition against bacterial strains, supporting their potential development as antibiotics.

Mechanism of Action

The mechanism of action of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In the Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.

Comparison with Similar Compounds

Solubility and Solvent Compatibility
  • Parent Acid vs. Pinacol Ester: The pinacol esterification of phenylboronic acid significantly improves solubility across solvents.
  • Impact of Substituents :
    • 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is more hydrophobic than derivatives like 4-(hydroxymethyl)phenylboronic acid pinacol ester (). This hydrophobicity enhances its compatibility with lipid-based drug carriers but reduces aqueous solubility .
    • Compared to cyclic esters (e.g., neopentyl glycol or hexylene glycol esters), pinacol esters generally show higher solubility in polar solvents due to reduced steric hindrance .

Table 1: Solubility Comparison in Selected Solvents

Compound Chloroform Acetone Cyclohexane Water
Phenylboronic acid High High Low Insoluble
Phenylboronic acid pinacol ester Very High High Moderate Low
4-(Hydroxymethyl)phenylboronic ester High High Low Moderate
2,4-Bis(hexyloxy)phenylboronic ester High Moderate High Insoluble

Data derived from

Table 2: Key Reactivity Parameters

Compound ROS Cleavage Rate Polymerization Efficiency Cross-Coupling Activity
Phenylboronic acid pinacol ester Fast Moderate High
2,4-Bis(hexyloxy)phenylboronic ester Moderate High Moderate
4-(Hydroxymethyl)phenylboronic ester Fast Low High
Neopentyl glycol cyclic ester Slow N/A Low

Data derived from

Biological Activity

Overview

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester (CAS No. 1391734-70-5) is an organic compound characterized by its boronic ester structure, which has significant implications in organic synthesis and potential biological applications. With a molecular formula of C24_{24}H41_{41}BO4_4 and a molar mass of 404.39 g/mol, this compound is particularly noted for its role in carbon-carbon bond formation through the Suzuki–Miyaura reaction, a widely utilized method in medicinal and polymer chemistry.

Target of Action

The primary action of this compound involves its ability to facilitate the formation of carbon-carbon (C-C) bonds. This is primarily achieved through transmetalation processes during the Suzuki–Miyaura coupling reactions.

Mode of Action

The compound interacts with various substrates by forming stable complexes that enable the coupling of aryl or vinyl halides with boronic acids. The mechanism generally involves:

  • Transmetalation : The transfer of an aryl group from the boron atom to a palladium catalyst.
  • Rearrangement : Following transmetalation, the newly formed complex undergoes rearrangement to release the desired product.

Organic Synthesis

This compound is extensively employed in organic synthesis for creating complex molecules. Its ability to form stable intermediates makes it a valuable reagent in pharmaceutical development.

Drug Development

This compound can serve as a precursor for synthesizing biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Activity : Studies indicate that boronic esters can inhibit certain cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in antibiotic development.

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various chemical reactions:

  • Suzuki–Miyaura Coupling : This reaction has been extensively documented, showcasing the compound's ability to couple with different halides under mild conditions, leading to high yields of biaryl compounds .
  • Polymer Synthesis : The compound has been utilized in synthesizing polymers with unique properties, enhancing material science applications .

Case Studies

  • Anticancer Activity Study :
    • A study investigated the effects of boronic acid derivatives on breast cancer cell lines. Results indicated that compounds derived from 2,4-bis(hexyloxy)phenylboronic acid exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy :
    • Research focused on synthesizing new antimicrobial agents from boronic esters demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Phenylboronic Acid Pinacol EsterC6_6H5_5B(OH)(O-C6_6H5_5)Moderate antibacterial activity
2-Hydroxyphenylboronic Acid Pinacol EsterC6_6H4_4(OH)B(O-C6_6H5_5)Anticancer properties
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amineC7_7H8_8BrN3_3Antimicrobial and anticancer activities

Q & A

Q. How can the solubility of 2,4-bis(hexyloxy)phenylboronic acid pinacol ester in organic solvents be determined experimentally?

Methodological Answer: Solubility determination should account for the equilibrium between boronic acids and their anhydrides, which depends on solvent polarity and substituents. Use a synthetic method involving rigorous stirring of a biphasic sample during controlled heating, with turbidity disappearance indicating the solid-liquid equilibrium point. Ensure solvents are dried (e.g., molecular sieves for chloroform, acetone) to avoid hydration effects. Validate purity via 1H^1 \text{H} and 11B^{11} \text{B} NMR post-crystallization or purification .

Q. What purification strategies are effective for arylboronic acid pinacol esters?

Methodological Answer: Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. For hygroscopic or unstable derivatives, recrystallization from non-polar solvents (e.g., methylcyclohexane) under inert atmospheres minimizes decomposition. Confirm purity via NMR (11B^{11} \text{B} signals for boronate esters typically appear at 28–32 ppm) and monitor for residual anhydrides or micellar aggregates, which can skew solubility data .

Advanced Research Questions

Q. How do pH and reaction time influence the oxidative conversion of arylboronic acid pinacol esters to phenolic derivatives using H2O2\text{H}_2\text{O}_2H2​O2​?

Methodological Answer: Reaction kinetics are pH-dependent: under alkaline conditions (pH >9), hydrolysis of the pinacol ester to the boronic acid accelerates, enhancing H2O2\text{H}_2\text{O}_2-mediated oxidation. Monitor progress via UV-Vis spectroscopy (e.g., 400 nm for nitrophenol derivatives). For 2,4-bis(hexyloxy) derivatives, optimize incubation time (60–180 minutes at 25°C) to balance conversion efficiency and side reactions like over-oxidation. Adjust Tris-HCl buffer concentration (20–50 mM) to stabilize intermediates .

Q. How can discrepancies in thermodynamic data (e.g., melting points, solubility) for boronic acid derivatives be resolved?

Methodological Answer: Dehydration during heating complicates melting point determination. Use closed-system differential scanning calorimetry (DSC) with controlled humidity to distinguish between the acid and anhydride phases. For solubility, employ dynamic light scattering (DLS) to detect micelle formation, which can cause non-linear solubility trends. Correlation equations (e.g., modified Apelblat model) should integrate solvent polarity parameters and substituent electronic effects (e.g., hexyloxy groups enhance lipophilicity) .

Q. What are optimal Suzuki-Miyaura cross-coupling conditions for this compound in polymer synthesis?

Methodological Answer: Use Pd(PPh3_3)4_4 (1–2 mol%) in toluene/water (3:1) with Na2_2CO3_3 as base. The hexyloxy substituents improve solubility in non-polar media, reducing catalyst poisoning. For sterically hindered aryl halides, microwave-assisted heating (80–120°C, 10–30 minutes) enhances coupling efficiency. Post-reaction, purify via Soxhlet extraction to remove Pd residues, and characterize copolymers via GPC and 19F^{19} \text{F} NMR (if fluorinated monomers are used) .

Q. How can boronate ester stability be leveraged in ROS-sensitive material design?

Methodological Answer: Incorporate this compound into β-cyclodextrin scaffolds via ester interlinking. The boronate ester cleaves selectively in high-ROS environments (e.g., H2O2100μM\text{H}_2\text{O}_2 \geq 100 \mu\text{M}), releasing therapeutic payloads. Validate ROS sensitivity using fluorescence probes (e.g., Amplex Red) and monitor degradation kinetics via FT-IR (disappearance of B-O stretches at 1340–1380 cm1^{-1}) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Bis(hexyloxy)phenylboronic acid pinacol ester
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